molecular formula C17H17NO4S B404717 Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate CAS No. 133291-69-7

Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate

Cat. No.: B404717
CAS No.: 133291-69-7
M. Wt: 331.4g/mol
InChI Key: XDAFXFSKSBODOV-UHFFFAOYSA-N
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Description

Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

    Acetylation: The thiophene ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Aniline Substitution: The acetylated thiophene undergoes a substitution reaction with aniline to introduce the anilino group.

    Esterification: Finally, the compound is esterified with ethyl oxalyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the anilino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aniline in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate can be compared with other thiophene derivatives:

    This compound vs. Ethyl 3-(4-acetyl-5-methylthiophen-2-yl)-3-oxopropanoate: The presence of an anilino group in the former provides different chemical properties and biological activities compared to the methyl group in the latter.

    This compound vs. Ethyl 3-(4-acetyl-5-phenylthiophen-2-yl)-3-oxopropanoate: The anilino group introduces additional hydrogen bonding capabilities, which can affect the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-3-22-16(21)10-14(20)15-9-13(11(2)19)17(23-15)18-12-7-5-4-6-8-12/h4-9,18H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAFXFSKSBODOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(S1)NC2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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